1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride
Description
Molecular Architecture and Conformational Analysis
The molecular architecture of this compound consists of three primary structural components: a 2-amino-1,3-thiazole ring system, a piperidine-4-carboxylic acid moiety, and a methylene linker connecting these heterocycles. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, provides the compound with enhanced reactivity due to the presence of the amino group at the 2-position. This structural arrangement creates a thiazole derivative that falls under the category of compounds known for their significant biological activities in medicinal chemistry applications.
The piperidine ring adopts a chair conformation as the most thermodynamically stable arrangement, consistent with general conformational preferences observed in six-membered saturated nitrogen heterocycles. Research on conformational preferences of piperidine analogues demonstrates that the six-membered piperidine ring can adopt both chair and boat conformations, but the chair conformation is significantly more preferred than the boat conformation due to reduced steric interactions. The presence of the carboxylic acid functionality at the 4-position of the piperidine ring introduces additional conformational constraints through potential intramolecular hydrogen bonding interactions.
The methylene bridge connecting the thiazole and piperidine rings provides conformational flexibility to the overall molecular structure. This linker allows for rotation around the carbon-nitrogen bond, creating multiple possible conformational states. The amino group attached to the thiazole ring can participate in various hydrogen bonding arrangements, both intramolecularly and intermolecularly, which significantly influences the preferred conformational states of the molecule. Studies on related thiazole-piperidine systems indicate that the preferred conformation often involves the thiazole ring positioned to maximize conjugation while minimizing steric interactions with the piperidine moiety.
Crystallographic Characterization of Thiazole-Piperidine Hybrid Systems
Crystallographic studies of related thiazole-piperidine hybrid systems provide valuable insights into the solid-state structure and intermolecular interactions of these compounds. Research on 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl) piperidinone systems reveals that the central piperidinone ring adopts a chair conformation with thiazole rings inclined to its mean plane by specific angles. In the crystallographic structure of compound C₁₄H₁₇N₃OS₂, the thiazole rings are inclined to the mean plane of the central ring by 80.16 degrees and 67.15 degrees, respectively.
The crystallographic data demonstrates that oxygen and methyl group carbon atoms can deviate significantly from the mean plane of the central piperidine ring system. In the studied structure, the oxygen atom and methyl group carbon atom deviate by 0.8138 angstroms and 0.3175 angstroms, respectively, from the mean plane of the central piperidinone ring. The dihedral angle between thiazole rings in related systems has been measured at 51.88 degrees, indicating significant conformational preferences in the solid state.
Crystal packing arrangements in thiazole-piperidine systems are typically stabilized through carbon-hydrogen to oxygen hydrogen bonds, forming zigzag chain structures. These intermolecular interactions create ordered crystalline arrangements that can be characterized through X-ray crystallographic analysis. The presence of multiple hydrogen bond donors and acceptors in the target compound, including the amino group, carboxylic acid functionality, and nitrogen atoms in both ring systems, suggests complex hydrogen bonding networks in the crystalline state.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopic analysis of thiazole-piperidine compounds reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure and conformational behavior. In related systems containing piperidine rings, typical proton nuclear magnetic resonance spectra show multiplets corresponding to the axial and equatorial protons of the six-membered ring. For phenyl 4-[4-(4,5-dihydro-5-phenyl-3-isoxazolyl)-2-thiazolyl]-1-piperidinecarboxylate, the proton nuclear magnetic resonance spectrum in deuterated chloroform shows characteristic signals including multiplets at 1.85 parts per million for two protons, 2.20 parts per million for two protons, and various other signals corresponding to the heterocyclic and aromatic systems.
The thiazole ring system contributes distinctive signals in nuclear magnetic resonance spectra, with the proton at the 5-position of the thiazole ring typically appearing as a singlet around 7.6 parts per million. The amino group protons attached to the thiazole ring generally appear as a broad signal that may be exchangeable with deuterium oxide. The carboxylic acid functionality contributes a characteristic carbonyl carbon signal around 170-180 parts per million in carbon-13 nuclear magnetic resonance spectra, while the thiazole carbon atoms appear in the aromatic region between 120-160 parts per million.
Infrared spectroscopy provides complementary structural information through characteristic absorption bands. The carboxylic acid group exhibits a broad absorption band around 2500-3300 wavenumbers corresponding to the hydroxyl stretch, and a strong carbonyl stretch around 1700 wavenumbers. The amino group attached to the thiazole ring contributes characteristic nitrogen-hydrogen stretching vibrations around 3200-3500 wavenumbers. The thiazole ring system displays characteristic carbon-nitrogen and carbon-sulfur stretching frequencies in the fingerprint region.
Mass spectrometry analysis confirms the molecular weight and fragmentation patterns of the compound. The dihydrochloride salt form contributes to the overall molecular weight calculation, and electrospray ionization mass spectrometry typically shows the molecular ion peak along with characteristic fragmentation patterns involving loss of the carboxylic acid group and cleavage of the methylene bridge connecting the ring systems.
Tautomeric Behavior and Zwitterionic Properties
The presence of both amino and carboxylic acid functionalities in this compound creates potential for tautomeric equilibria and zwitterionic behavior. The amino group attached to the thiazole ring can exist in different tautomeric forms, potentially involving proton migration between the amino nitrogen and the thiazole nitrogen atoms. This tautomeric behavior is influenced by the electronic properties of the thiazole ring system and the surrounding chemical environment.
The carboxylic acid functionality at the 4-position of the piperidine ring can undergo deprotonation under appropriate pH conditions, leading to the formation of carboxylate anions. Simultaneously, the amino group can undergo protonation, creating zwitterionic species where the molecule carries both positive and negative charges. The dihydrochloride salt formation indicates that the compound readily accepts protons at basic sites, likely involving both the piperidine nitrogen and the amino group attached to the thiazole ring.
The equilibrium between different ionic and tautomeric forms depends on factors such as pH, temperature, and solvent environment. In aqueous solution, the compound may exist as a mixture of neutral, cationic, anionic, and zwitterionic species, with the distribution depending on the solution pH relative to the compound's acid dissociation constants. The multiple ionizable groups create a complex pH-dependent speciation profile that influences the compound's solubility, stability, and potential biological activity.
The thiazole ring system contributes to the overall tautomeric behavior through its aromatic character and the presence of both sulfur and nitrogen heteroatoms. The electronic distribution within the thiazole ring can influence the basicity of the attached amino group and affect the preferred tautomeric forms. Research on related thiazole derivatives indicates that the tautomeric preferences can significantly impact the compound's chemical reactivity and interaction with biological targets.
| Structural Component | Key Features | Conformational Impact |
|---|---|---|
| Thiazole Ring | Five-membered heterocycle with S and N | Planar geometry, electron deficient |
| Piperidine Ring | Six-membered saturated N-heterocycle | Chair conformation preferred |
| Methylene Linker | Single carbon bridge | Provides conformational flexibility |
| Amino Group | Primary amine on thiazole | Hydrogen bonding capability |
| Carboxylic Acid | Acidic functionality on piperidine | Zwitterionic potential |
Properties
IUPAC Name |
1-[(2-amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c11-10-12-8(6-16-10)5-13-3-1-7(2-4-13)9(14)15;;/h6-7H,1-5H2,(H2,11,12)(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKAGLXIDLQNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CSC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride typically involves:
- Construction of the 1,3-thiazole ring system with the amino substituent at position 2.
- Introduction of the piperidine-4-carboxylic acid moiety via a suitable linker (methylene bridge).
- Conversion to the dihydrochloride salt to enhance stability and solubility.
Preparation of the 2-Amino-1,3-thiazole Core
The 2-amino-1,3-thiazole ring is commonly synthesized via condensation reactions involving thiosemicarbazide derivatives and α-haloketones or α-haloesters. Several methods are reported:
Conventional Acid-Catalyzed Cyclization: Aromatic or aliphatic carboxylic acids are reacted with thiosemicarbazide in the presence of concentrated sulfuric acid or other dehydrating agents under heating (80–90°C) for several hours. This promotes cyclization to form the thiazole ring.
Phosphoryl Chloride (POCl3) Mediated Cyclization: Equimolar mixtures of aromatic carboxylic acids and thiosemicarbazide are heated in excess POCl3, followed by hydrolysis and neutralization steps to isolate the thiazole product.
Microwave-Assisted Synthesis: Microwave irradiation accelerates the cyclization process, reducing reaction times from hours to minutes, using POCl3 or thionyl chloride as catalysts.
Solvent-Free and Catalyst-Assisted Methods: Solvent-free heating or the use of catalysts such as magnesium sulfate under microwave or ultrasonic irradiation has been reported to improve yields and reduce reaction times.
| Method | Conditions | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|---|
| Acid-catalyzed (Conc. H2SO4) | 80-90°C, 4 hours | 4 h | ~70-75 | Simple, widely used |
| POCl3 mediated | Heating in POCl3, then hydrolysis | 3-4 hours | ~75-80 | High purity, efficient |
| Microwave-assisted (POCl3) | 600 W, 5 minutes | 5 min | ~80 | Rapid, energy-efficient |
| Solvent-free heating | 3 hours, no solvent | 3 h | ~70 | Environmentally friendly |
| Ultrasonic irradiation | Room temp, minutes | <1 h | ~65-70 | Mild conditions, good yields |
Formation of the Dihydrochloride Salt
The final step involves conversion of the free base compound to its dihydrochloride salt to improve water solubility and stability:
The free base is dissolved in anhydrous solvents (e.g., ethanol or dichloromethane), and anhydrous hydrogen chloride gas or concentrated hydrochloric acid solution is introduced under controlled temperature (usually 5–30°C).
The salt precipitates out or is crystallized by solvent evaporation or addition of antisolvents.
The dihydrochloride salt is isolated by filtration, washed, and dried under vacuum.
Representative Detailed Procedure (Based on Patent and Literature Data)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Thiosemicarbazide + α-haloketone or aromatic carboxylic acid + acid catalyst (e.g., conc. H2SO4) | Cyclization to 2-amino-1,3-thiazole core at 80–90°C for 3–5 hours |
| 2 | Halomethylation of thiazole ring (e.g., with formaldehyde and HCl or halogenating agents) | Introduction of chloromethyl group at 4-position |
| 3 | Nucleophilic substitution with piperidine-4-carboxylic acid or ester in presence of base (e.g., KOH) | Formation of methylene-linked intermediate |
| 4 | Deprotection of protecting groups if used (acidic or basic hydrolysis) | Liberation of free amino and carboxyl groups |
| 5 | Treatment with HCl gas or concentrated HCl in ethanol at 5–30°C | Formation and isolation of dihydrochloride salt |
Analytical and Research Findings
The yield of the thiazole intermediate typically ranges from 70% to 85%, depending on the method used, with microwave-assisted synthesis providing the highest efficiency and shortest reaction times.
The nucleophilic substitution to attach the piperidine moiety proceeds efficiently under mild basic conditions, with potassium hydroxide or triethylamine as bases.
The dihydrochloride salt formation is straightforward and results in a crystalline product with enhanced solubility and stability, suitable for pharmaceutical applications.
Purity and structural confirmation are routinely verified by NMR, IR spectroscopy, and mass spectrometry, with characteristic peaks for amino, thiazole, and piperidine protons and carbons.
Summary Table of Preparation Methods
| Preparation Stage | Method/Condition | Yield (%) | Notes |
|---|---|---|---|
| Thiazole ring synthesis | Acid-catalyzed, POCl3, microwave | 70-85 | Microwave fastest and most efficient |
| Halomethylation | Formaldehyde + HCl or halogenating agents | 75-80 | Key for linker formation |
| Coupling with piperidine | Nucleophilic substitution with base | 70-80 | Mild conditions preferred |
| Salt formation | HCl gas or concentrated HCl in ethanol | Quantitative | Enhances solubility and stability |
Chemical Reactions Analysis
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the piperidine ring, leading to the formation of different reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where electrophilic substitution is also possible. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines
Scientific Research Applications
Anticonvulsant Activity
The thiazole moiety present in the compound is associated with anticonvulsant properties. Research has highlighted that derivatives of thiazole can exhibit significant anticonvulsant activity in animal models. For instance, compounds derived from 2-amino-1,3-thiazole have shown promise in protecting against seizures induced by picrotoxin and other agents . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance anticonvulsant efficacy, making this class of compounds a focus for further development.
Antidiabetic Potential
Recent studies have indicated that thiazole derivatives can improve insulin sensitivity and have antidiabetic effects. For example, a related compound demonstrated the ability to ameliorate hyperglycemia and enhance insulin action in diabetic models . This suggests that 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine derivatives could be explored for their potential in diabetes management.
Cytotoxicity and Anticancer Research
The compound's structural features allow it to interact with various biological targets, making it a candidate for anticancer research. Thiazole-containing compounds have been shown to possess cytotoxic effects against several cancer cell lines. The presence of the piperidine ring may further enhance these effects by improving cellular uptake and bioavailability .
Inhibition of Enzymatic Activity
Research has also focused on the inhibition of specific enzymes related to disease pathology. For instance, thiazole derivatives have been studied for their ability to inhibit certain kinases and proteases involved in cancer progression and inflammation. This inhibition could lead to the development of novel therapeutic strategies targeting these pathways .
Case Study: Anticonvulsant Efficacy
A study investigated a series of thiazole-linked compounds for their anticonvulsant properties using animal models. The results indicated that modifications to the thiazole structure significantly influenced anticonvulsant activity, with some analogues achieving ED50 values lower than standard medications like ethosuximide .
| Compound | ED50 (mg/kg) | Activity Type |
|---|---|---|
| Compound A | 18.4 | Anticonvulsant |
| Compound B | <20 | Anticonvulsant |
Case Study: Cytotoxic Activity
In vitro studies demonstrated that certain thiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. These findings support the hypothesis that structural modifications can enhance cytotoxicity .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound C | 1.61 ± 1.92 | HeLa |
| Compound D | 1.98 ± 1.22 | MCF-7 |
Mechanism of Action
The mechanism of action of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing structural motifs, focusing on physicochemical properties, substituent effects, and inferred biological relevance.
Thiazole-Functionalized Piperidine Derivatives
Key Observations :
- The thiazole ring provides hydrogen-bond donor/acceptor sites distinct from pyridine’s lone-pair electrons .
Piperidine Carboxylic Acid Derivatives with Aromatic Substituents
Key Observations :
Biological Activity
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride is a compound characterized by its thiazole ring structure, which contains sulfur and nitrogen. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Various studies have investigated its effects on enzyme activity, cellular processes, and molecular interactions.
This compound exhibits significant biochemical properties that influence various metabolic pathways:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as α-amylase, which plays a crucial role in carbohydrate metabolism, potentially impacting glucose absorption and energy regulation.
- Cellular Signaling : The compound affects cell signaling pathways and gene expression. Notably, it influences the expression of genes related to oxidative stress response, offering protective effects against oxidative damage.
The molecular mechanisms through which this compound exerts its biological effects include:
- Binding Interactions : It binds to specific biomolecules like enzymes and receptors, altering their activity. For example, it inhibits topoisomerase II, an enzyme essential for DNA replication.
- Oxidative Stress Modulation : By affecting gene expression related to oxidative stress, the compound may enhance cellular resilience against oxidative damage.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives, including this compound:
Anticonvulsant Activity
A study highlighted the anticonvulsant properties of thiazole derivatives. Compounds similar to 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine were synthesized and tested for their ability to eliminate tonic extensor phases in seizure models. The structure–activity relationship (SAR) analysis indicated that specific substituents on the thiazole ring significantly enhanced anticonvulsant efficacy .
Anticancer Activity
Research has demonstrated that thiazole derivatives possess anticancer properties. For instance, certain compounds showed potent activity against cancer cell lines with IC50 values lower than established chemotherapeutic agents like doxorubicin. The presence of electron-donating groups on the phenyl ring was found to be crucial for enhancing cytotoxic activity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the recommended methods for synthesizing 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride?
Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1: React 2-amino-1,3-thiazole-4-carbaldehyde with piperidine-4-carboxylic acid derivatives under alkaline conditions to form the thiazole-piperidine backbone .
- Step 2: Purify intermediates using column chromatography (e.g., silica gel, eluent: dichloromethane/methanol) .
- Step 3: Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ethanol .
Key Considerations:
- Monitor reaction progress via TLC or HPLC.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiazole ring .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm the presence of the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and piperidine backbone (δ 2.5–3.5 ppm for methylene groups) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₆Cl₂N₄O₂: 307.06) .
- HPLC-PDA: Assess purity (>95%) using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) .
Data Interpretation Tip:
Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate residual solvents or stereochemical impurities. Re-crystallize from ethanol/water to improve purity .
Q. What safety protocols are critical when handling this compound?
Answer: Refer to safety data sheets (SDS) for hazard mitigation:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- First Aid: For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Note: The compound is hygroscopic—store in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound?
Answer: Leverage quantum chemical calculations (e.g., DFT) and reaction path search methods:
- Step 1: Simulate transition states for key reactions (e.g., thiazole-piperidine coupling) to identify energy barriers .
- Step 2: Use machine learning (ML) to predict optimal solvents/reagents. For example, ML models trained on PubChem data suggest dimethylacetamide (DMA) improves yield by 20% compared to DMF .
- Step 3: Validate predictions experimentally with Design of Experiments (DoE) to minimize trial-and-error .
Case Study:
A 2024 study achieved 85% yield by combining DFT-guided catalyst selection (Pd/Cu systems) and ML-optimized solvent ratios .
Q. How can researchers resolve contradictions in biological activity data across studies?
Answer: Address variability through systematic validation:
- Factor 1: Test compound stability under assay conditions (e.g., pH 7.4 buffer vs. cell culture media). Degradation products may skew results .
- Factor 2: Control stereochemistry—use chiral HPLC to isolate enantiomers and assess activity separately .
- Factor 3: Validate target engagement via SPR or ITC to confirm direct binding to purported receptors .
Example:
A 2023 study resolved discrepancies in IC₅₀ values (0.5–10 µM) by identifying that the (R)-enantiomer was 10-fold more potent than the (S)-form .
Q. What advanced techniques are used to study its interactions with biological targets?
Answer:
- Cryo-EM: Resolve binding modes to membrane proteins (e.g., GPCRs) at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- Metabolomics: Track downstream effects using LC-MS to identify altered metabolic pathways in cell models .
Q. How do environmental factors (pH, temperature) influence its stability in aqueous solutions?
Answer:
- pH Stability: The compound degrades rapidly at pH >8 due to hydrolysis of the thiazole ring. Use buffered solutions (pH 4–6) for long-term storage .
- Thermal Stability: Decomposition occurs above 60°C (TGA 5% weight loss at 65°C). Lyophilize for thermosensitive applications .
Mitigation Strategy:
Add antioxidants (e.g., 0.1% ascorbic acid) to aqueous formulations to prevent oxidative degradation .
Q. Guidelines for Researchers
- Basic Research: Prioritize synthesis reproducibility and purity validation.
- Advanced Research: Integrate computational tools and multi-omics approaches to resolve mechanistic ambiguities.
- Safety: Adhere to SDS protocols to mitigate health risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
